N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Inconsistent biological data often trace back to uncontrolled substituent effects in N-aryl-benzofuran-2-carboxamide libraries. This ortho-chloro compound provides a defined, non-planar conformational standard to deconvolute steric, electronic, and ADME-tox variables. - LogP = 4.85; TPSA = 45.05 Ų; logD = 4.84 - enables matched molecular pair comparisons with 2-iodo and 4-ethyl analogs. - Halogen-bond acceptor capability mapped for cryo-EM / X-ray campaigns. - Reliable, batch-controlled supply streamlines procurement for hit triage and CYP stability benchmarking.

Molecular Formula C17H14ClNO2
Molecular Weight 299.75
CAS No. 620586-82-5
Cat. No. B2614518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
CAS620586-82-5
Molecular FormulaC17H14ClNO2
Molecular Weight299.75
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
InChIKeyRRGJQXLNTJFDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (620586-82-5): Procurement‑Grade Identity and Physicochemical Baseline


N-(2‑Chlorophenyl)-3,5‑dimethyl‑1‑benzofuran‑2‑carboxamide (CAS 620586‑82‑5, ChemDiv ID IB03‑1833) is a fully synthetic small‑molecule benzofuran‑2‑carboxamide with a molecular formula of C₁₇H₁₄ClNO₂ and a molecular weight of 299.75 g mol⁻¹ . Its computed logP is 4.85 and its topological polar surface area (TPSA) is 45.05 Ų . The benzofuran‑2‑carboxamide scaffold has been widely exploited in medicinal chemistry for antiproliferative, anti‑inflammatory, and antimicrobial programmes [1], and the presence of the ortho‑chloro substituent on the anilide ring introduces a steric and electronic signature that distinguishes this compound from its para‑halogenated or 4‑alkyl congeners [2].

Scaffold Benzofuran-2-carboxamide core for SAR exploration
Substitution Ortho-chloro enables conformational control vs. para analogs
Use Context Halogen-based matched molecular pair and diversity library support

Why N-(2-Chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran‑2‑carboxamide Analogs


Within the 3,5‑dimethylbenzofuran‑2‑carboxamide chemotype, even a single‑atom change on the N‑phenyl ring can shift lipophilicity by >0.5 logP units, alter hydrogen‑bonding capacity, and change the conformational preference of the amide bond . The ortho‑chloro substitution present in this compound forces the phenyl ring out of the plane of the carboxamide, affecting both the molecular shape recognized by biological targets and the compound’s passive membrane permeability relative to its para‑substituted or unsubstituted counterparts [1]. Consequently, procurement decisions that treat all N‑aryl‑3,5‑dimethylbenzofuran‑2‑carboxamides as interchangeable risk introducing uncontrolled variability in target engagement, ADME‑tox profiles, and assay reproducibility.

Property
This Compound
Generic Analog Risk
Lipophilicity
Ortho-Cl maintains moderate logD
Para or ethyl analogs may shift logP by >0.5 units, altering permeability
H-Bond Acceptors
3 HBA (including Cl)
4-ethylphenyl analog offers only 2 HBA, altering target recognition
Conformation
Non-planar ortho effect
Para-substituted analogs adopt planar conformation, may not replicate binding pose

Quantitative Comparator Evidence for N-(2-Chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide


Lipophilicity Advantage: Ortho‑Chloro Lowers logP vs. 2‑Iodo Analog While Maintaining Drug‑Like Range

The 2‑chlorophenyl analog exhibits a computed logP of 4.85 and a logD (pH ≈ 7.4) of 4.84, which is 0.27 log units lower than the 2‑iodophenyl congener (logP = 5.12, logD = 5.11) . Higher logP values are associated with increased non‑specific binding, faster metabolic clearance, and poorer aqueous solubility, making the 2‑chloro derivative a more favourable starting point for hit‑to‑lead campaigns where balanced lipophilicity is critical.

Lipophilicity ΔlogP
Head-to-head
logP 4.85 vs 5.12 (Δ −0.27)
Supports balanced lipophilicity context for hit triage
Computed values; data from ChemDiv catalogue
Lipophilicity Drug-likeness Physicochemical profiling

Solubility Advantage: Lower logSw Confers Superior Aqueous Solubility Over the 2‑Iodo Analog

The computed logSw (log of aqueous solubility) for the 2‑chlorophenyl derivative is −5.83, compared with −6.30 for the 2‑iodophenyl analog, corresponding to an approximately 3‑fold higher predicted aqueous solubility . Improved solubility facilitates in‑vitro assay preparation, reduces the need for co‑solvents that may interfere with target biology, and is advantageous for early in‑vivo formulation.

Solubility ΔlogSw
Head-to-head
logSw −5.83 vs −6.30 (Δ +0.47, ≈3×)
May support aqueous assay preparation without high DMSO
Computed solubility; experimental measurement recommended
Aqueous solubility logSw Formulation

Hydrogen‑Bond Acceptor Capacity: Ortho‑Chloro Preserves an Additional H‑Bond Acceptor Relative to 4‑Ethylphenyl Analog

The 2‑chlorophenyl substituent retains three hydrogen‑bond acceptor (HBA) atoms (the carboxamide oxygen, the benzofuran oxygen, and the chlorine atom), whereas the 4‑ethylphenyl analog (PubChem CID 4498059) provides only two HBA atoms because the ethyl group cannot act as an H‑bond acceptor [1]. The additional HBA capacity afforded by the ortho‑chlorine can support halogen‑bonding interactions or supplementary polar contacts with target proteins, potentially enhancing binding selectivity.

HBA Count
Head-to-head
3 HBA vs 2 HBA (+1 acceptor)
Supports halogen-bonding interaction potential
PubChem descriptor; requires structural validation
Hydrogen bonding Structure-activity relationship Molecular recognition

Steric and Electronic Differentiation: Ortho‑Chloro Imparts a Distinct Conformational Profile Versus Para‑Substituted and Unsubstituted Analogs

In benzofuran‑2‑carboxamide series, an ortho substituent on the N‑phenyl ring sterically clashes with the carbonyl oxygen, twisting the anilide ring out of conjugation and generating a conformationally distinct ensemble compared with the planar para‑substituted or unsubstituted analogs [1]. This conformational bias cannot be replicated by para‑halogen (e.g., 4‑Cl, 4‑Br) or 4‑alkyl derivatives and has been exploited in related chemotypes to modulate target selectivity and reduce off‑target pharmacology [2].

Conformation
Class-level
Predicted non-planar vs planar
Supports diversity-oriented library inclusion
Class-level SAR inference; specific dihedral not measured
Conformational analysis Steric effects Medicinal chemistry

High‑Value Procurement Scenarios for N-(2-Chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide


Hit‑to‑Lead Lipophilicity Optimisation Programmes Requiring Halogen‑Based SAR

When a screening hit contains a 2‑iodophenyl benzofuran‑2‑carboxamide, procurement of the 2‑chloro analog provides a matched molecular pair that lowers logP by 0.27 units while preserving the ortho‑halogen conformational effect . This swap can improve solubility by approximately 3‑fold and reduce the risk of non‑specific binding, directly addressing common hit triage bottlenecks.

Diversity‑Oriented Synthesis and Combinatorial Library Expansion

The ortho‑chloro substitution provides a unique steric and electronic profile that is absent in para‑halogenated and 4‑alkyl congeners [1]. Medicinal chemists building focused benzofuran‑2‑carboxamide libraries should include this compound to sample conformational space inaccessible to planarly biased analogs, thereby increasing the probability of identifying selective lead matter.

Biophysical and Structural Biology Studies Investigating Halogen‑Bonding Interactions

With three hydrogen‑bond acceptors, including the chlorine atom, this compound can engage in halogen‑bonding interactions with protein backbone carbonyls or side‑chain residues [2]. It is a rational procurement choice for X‑ray crystallography or cryo‑EM campaigns aimed at mapping halogen‑bond donor–acceptor geometries in benzofuran‑2‑carboxamide binding sites.

In‑Vitro ADME‑Tox Screening Panels for Early Metabolic Stability Assessment

Because its logD of 4.84 falls within a range associated with moderate metabolic stability , this compound serves as a reference point for benchmarking CYP‑mediated clearance within a benzofuran‑2‑carboxamide series. Procurement for microsomal or hepatocyte stability assays alongside the 2‑iodo and 4‑ethylphenyl analogs enables direct deconvolution of substituent effects on intrinsic clearance.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
Halogen-based matched molecular pair context
logP and solubility balance assessment
Diversity-oriented library synthesis
Ortho-chloro conformational profile
Conformational space coverage evaluation
Halogen-bonding interaction studies
Additional H-bond acceptor (Cl) capacity
Protein-ligand interaction geometry mapping
In-vitro ADME-Tox panel benchmarking
logD-driven metabolic stability context
CYP-mediated clearance deconvolution
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